Monomethyl adipate
Description
Definition and Chemical Nomenclature
Monomethyl adipate (B1204190) is formally defined as a dicarboxylic acid monoester, specifically the monomethyl ester of adipic acid. nih.govchemicalbook.comchemicalbook.comebi.ac.uk This means it is derived from adipic acid (hexanedioic acid) where one of the two carboxylic acid groups has been esterified with a methyl group. nih.govchemicalbook.comchemicalbook.comebi.ac.uk
Several chemical names and synonyms are used to refer to monomethyl adipate, reflecting its structure and relationship to adipic acid. These include:
6-Methoxy-6-oxohexanoic acid nih.govfishersci.seuni.lufishersci.nofishersci.semolport.commatrix-fine-chemicals.com
Methyl hydrogen adipate chemicalbook.comfishersci.senih.gov
Adipic acid monomethyl ester chemicalbook.comchemicalbook.comfishersci.senih.gov
Hexanedioic acid, monomethyl ester fishersci.senih.govthegoodscentscompany.com
Methyl hemiadipate fishersci.senih.govthegoodscentscompany.com
5-Carbomethoxypentanoic acid fishersci.senih.gov
Monomethyl 1,6-hexanedioate fishersci.senih.gov
Methyl 5-carboxypentanoate nih.govthegoodscentscompany.com
Its molecular formula is C₇H₁₂O₄, and it has a molecular weight of approximately 160.17 g/mol . chemicalbook.comchemicalbook.comfishersci.sefishersci.nomatrix-fine-chemicals.comnih.gov this compound typically appears as a clear, colorless to pale yellow liquid. chemicalbook.com
Key physical properties include:
Melting point: 7-9 °C chemicalbook.comfishersci.nothegoodscentscompany.commade-in-china.com
Boiling point: 162 °C at 10 mmHg chemicalbook.comfishersci.nohaihangchem.com
Density: 1.08–1.12 g/cm³ chemicalbook.comfishersci.nothegoodscentscompany.com
Refractive index: 1.4390 to 1.4430 at 20.00 °C chemicalbook.comfishersci.nothegoodscentscompany.com
Solubility: Not miscible or difficult to mix with water, sparingly soluble in chloroform, slightly soluble in methanol (B129727). chemicalbook.comfishersci.se
Below is a table summarizing some key identifiers and properties:
Significance in Chemical Synthesis and Industrial Applications
This compound is a valuable intermediate in various chemical synthesis routes and finds applications in several industrial sectors. chemicalbook.comchemicalbook.comfishersci.se Its bifunctional nature, possessing both a free carboxylic acid group and a methyl ester group, allows for selective reactions at either site or reactions involving both functionalities.
In chemical synthesis, this compound is utilized in the preparation of diverse organic compounds. It serves as a building block for the formation of esters and other derivatives through reactions such as esterification and hydrolysis. For example, it can be used to synthesize pharmaceutical intermediates, including derivatives potentially used in developing drugs. Research has explored its use in preparing 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have shown potential as histone deacetylase inhibitors with antitumor activities. chemicalbook.comchemicalbook.comfishersci.se It has also been used to synthesize mannose-linked biphenylylacetic acid derivatives as inhibitors of selectin-mediated cell adhesion. chemicalbook.comchemicalbook.comfishersci.se
Industrially, this compound serves as a precursor for various products. made-in-china.com It is used in the production of polymers, resins, and plasticizers, contributing to materials with desirable mechanical properties and thermal stability. It can be used as a solvent and moisturizing agent. made-in-china.com Its excellent solvency properties and perceived environmental benefits compared to traditional chemicals contribute to its use as a solvent in paints, coatings, and cleaning agents. dataintelo.com It is also used in the synthesis of advanced surfactants and as additives for advanced lubricants and fuels. haihangchem.comgoogle.com
The synthesis of this compound is typically achieved through the esterification of adipic acid with methanol. chemicalbook.comchemicalbook.com This reaction is often catalyzed by an acidic catalyst, such as concentrated sulfuric acid. chemicalbook.comchemicalbook.com The process may involve heating and refluxing the mixture in an organic solvent like toluene. chemicalbook.com After the reaction, purification steps such as distillation and drying are employed to obtain the product. chemicalbook.com Industrial production methods utilize similar esterification processes with adipic acid and methanol in a specific molar ratio and an acidic catalyst. chemicalbook.com Alternative synthetic methods include partial hydrolysis of dimethyl adipate under alkaline conditions or enzymatic catalysis, and esterification of adipic acid or adipic anhydride (B1165640) with methanol under controlled conditions with an acid catalyst. chemicalbook.comchemicalbook.com
Contextual Overview of Adipate Esters in Research
This compound belongs to the class of adipate esters, which are derivatives of adipic acid. Adipate esters are a subject of considerable research interest due to their diverse applications and properties. google.com These esters are typically produced by reacting adipic acid with alcohols. google.com
Adipate esters, including this compound and diesters like dimethyl adipate and diethyl adipate, exhibit varying physical and chemical properties depending on the esterifying alcohol(s). For instance, monoesters like this compound and monoethyl adipate tend to have lower boiling points and higher polarity compared to diesters, influencing their suitability for different synthetic applications. Diesters, such as dimethyl adipate and diethyl adipate, are utilized in various industrial applications, including as solvents and plasticizers. nih.gov Dimethyl adipate, for example, is used as a green solvent in coatings and resins and is a component of dibasic ester (DBE) blends used in paint strippers. nih.gov Diethyl adipate is used in cosmetics and fragrances.
Research on adipate esters encompasses their synthesis, properties, and applications in areas such as plasticizers, solvents, lubricants, and intermediates in the production of polymers and other chemicals. made-in-china.comhaihangchem.comdataintelo.comgoogle.comgoogle.comredalyc.org Studies compare the effectiveness of different adipate esters as plasticizers in polymers like poly(lactic acid) (PLA) and thermoplastic starch (TPS) blends, investigating their impact on morphological, mechanical, and barrier properties. redalyc.orgscielo.br The structure of the alcohol substituent in adipate plasticizers can influence their ecotoxicity and biodegradation. mdpi.com Research also explores sustainable routes for producing adipate esters from renewable feedstocks. researchgate.netresearchgate.net
The study of adipate esters highlights the importance of the structural variations within this class of compounds in determining their physical properties, reactivity, and ultimately, their utility in academic research and industrial applications.
| Compound | PubChem CID | Molecular Formula | Key Structural Features |
| This compound | 12328 | C₇H₁₂O₄ | One methyl ester, one carboxylic acid |
| Adipic acid | 196 | C₆H₁₀O₄ | Two carboxylic acid groups |
| Dimethyl adipate | 12329 | C₈H₁₄O₄ | Two methyl ester groups |
| Diethyl adipate | 8863 | C₁₀H₁₈O₄ | Two ethyl ester groups |
| Diisodecyl adipate | 33733 | C₂₆H₅₀O₄ | Two isodecyl ester groups |
| Diisooctyl adipate | 66932 | C₂₂H₄₂O₄ | Two isooctyl ester groups |
| Monomethyl glutarate | 12327 | C₆H₁₀O₄ | One methyl ester, one carboxylic acid (C5) |
| Monomethyl succinate | 12326 | C₅H₈O₄ | One methyl ester, one carboxylic acid (C4) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBSVARXACCLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9044451 | |
| Record name | Methyl hydrogen adipate | |
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Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow viscous liquid; mp = 7-9 deg C; [Sigma-Aldrich MSDS], Solid | |
| Record name | Monomethyl adipate | |
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| Record name | Mono-methyl-adipate | |
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CAS No. |
627-91-8 | |
| Record name | Monomethyl adipate | |
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| Record name | Monomethyl adipate | |
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| Record name | Monomethyl adipate | |
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| Record name | Monomethyl adipate | |
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| Record name | Hexanedioic acid, 1-methyl ester | |
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| Record name | Methyl hydrogen adipate | |
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| Record name | Methyl hydrogen adipate | |
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| Record name | MONOMETHYL ADIPATE | |
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| Record name | Mono-methyl-adipate | |
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Synthetic Methodologies and Reaction Pathways
Esterification of Adipic Acid with Methanol (B129727)
The most common route to monomethyl adipate (B1204190) is the direct esterification of adipic acid with methanol. This reaction can be catalyzed by acids or enzymes, with selectivity towards the monoester being a critical aspect of process control. The reaction proceeds in two reversible steps, with monomethyl adipate as the intermediate product and dimethyl adipate as the final product. scispace.com
Acid-Catalyzed Esterification
Acid catalysts are widely employed to accelerate the esterification of adipic acid. These can be broadly categorized into homogeneous and heterogeneous systems.
Concentrated sulfuric acid is a traditional and effective homogeneous catalyst for esterification. rsc.orgresearchgate.net The general procedure involves refluxing a solution of adipic acid in excess methanol with a catalytic amount of concentrated sulfuric acid. rsc.org The strong acidity of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. While effective, homogeneous catalysis presents challenges in catalyst separation from the product mixture and can lead to corrosion issues. researchgate.neturfu.ru
A typical laboratory-scale synthesis involves slowly adding concentrated sulfuric acid to a solution of adipic acid in methanol and heating the mixture at reflux for a specified period. rsc.org The progress of the reaction is monitored until the starting material is consumed. rsc.org
To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These are easily separable, reusable, and generally less corrosive. urfu.ru
Macroporous Cation Exchange Resins: These are polymeric resins with sulfonic acid groups that act as catalytic sites. urfu.runih.gov Resins like Amberlyst 15 and Amberlyst 35 have been successfully used for the esterification of adipic acid with methanol. sphinxsai.comresearchgate.net The reaction is typically carried out in a packed-bed reactor or a stirred-tank reactor. sphinxsai.comresearchgate.net The macroporous structure of the resin allows for good diffusion of reactants to the active sites. nih.gov Studies have shown that increasing the temperature, catalyst loading, and the molar ratio of methanol to adipic acid can enhance the reaction rate and conversion. sphinxsai.comresearchgate.net
| Catalyst | Temperature (K) | Methanol:Adipic Acid Molar Ratio | Catalyst Loading (% w/w) | Key Findings |
| Amberlyst 15 | 313, 323, 333 | 10:1, 15:1, 20:1 | 5, 7, 10 | Increased temperature, catalyst loading, and alcohol to acid ratio increased the conversion of adipic acid. An alcohol to acid ratio of 15:1 was found to be optimal. sphinxsai.com |
| Amberlyst 35 | 313.2 - 343.2 | 15:1, 20:1 | Not specified | The reaction rate increased with temperature, but the equilibrium conversion was not significantly affected by temperature. A slight increase in equilibrium conversion was observed when the molar ratio was increased from 15:1 to 20:1. researchgate.net |
Acidic Ionic Liquids: Acidic ionic liquids (AILs) are salts with low melting points that can act as both solvents and catalysts. mdpi.comnih.gov They offer advantages such as low vapor pressure, high thermal stability, and tunable acidity. mdpi.com Brønsted acidic ionic liquids, containing groups like -SO3H, are effective catalysts for esterification. nih.gov Immobilizing these ionic liquids on solid supports can further enhance their utility by combining the benefits of homogeneous catalysis within the ionic liquid film with the ease of separation of a heterogeneous catalyst. mdpi.com Research has shown that dialkyl succinates and adipates can be obtained in high yields and selectivities using acidic ionic liquids under mild conditions. researchgate.net
Enzymatic Catalysis (e.g., pork liver lipase)
Enzymatic catalysis offers a green and highly selective alternative to chemical methods for ester synthesis. mdpi.comscielo.br Lipases, such as pork liver lipase (B570770), can catalyze the esterification of adipic acid with methanol under mild reaction conditions. google.comresearchgate.net This method often leads to higher selectivity for the monoester compared to acid-catalyzed reactions. researchgate.net The use of immobilized enzymes is particularly advantageous as it allows for easy catalyst recovery and reuse. google.com Enzymatic reactions are typically carried out in organic solvents to shift the equilibrium towards ester formation. longdom.orglongdom.org The activity and stability of the lipase are crucial factors influencing the reaction's efficiency. researchgate.net
Control of Reaction Conditions for Monoester Selectivity
The selective synthesis of this compound over dimethyl adipate is a key challenge in the esterification of adipic acid. Several strategies can be employed to enhance monoester selectivity:
Molar Ratio of Reactants: Using a controlled molar ratio of adipic acid to methanol is a primary method to favor the formation of the monoester. google.com By limiting the amount of methanol, the subsequent esterification of the monoester to the diester can be minimized.
Reaction Time: Shorter reaction times can favor the isolation of the monoester, as it is the initial product of the reaction. mdpi.com
Catalyst Selection: The choice of catalyst can influence selectivity. For instance, certain heterogeneous catalysts or enzymatic catalysts can exhibit higher selectivity towards monoester formation due to steric hindrance or specific active site interactions. mdpi.comrsc.org
Reaction Temperature: Lower reaction temperatures can sometimes improve selectivity, as the activation energy for the second esterification step may be higher. rsc.org
Synthesis from Adipic Anhydride (B1165640) and Methanol
An alternative route to this compound involves the use of adipic anhydride as an intermediate. google.com In this method, adipic acid is first dehydrated to form cyclic adipic anhydride, often with the use of a dehydrating agent like acetic anhydride. google.com The resulting adipic anhydride is then reacted with one equivalent of methanol. This alcoholysis reaction is generally rapid and highly selective for the monoester, as the reaction effectively stops after the opening of the anhydride ring. google.comgoogleapis.com This method can significantly reduce the formation of the diester by-product, simplifying the purification process and leading to higher yields of the desired this compound. google.com
Oxidative Routes to this compound
Oxidative strategies provide a direct pathway to this compound, often leveraging the cleavage of cyclic precursors. These methods are notable for their potential efficiency and the use of increasingly sophisticated catalytic systems.
Oxidation of 2-Methoxycyclohexanone (B1203222)
A significant advancement in the synthesis of this compound involves the aerobic oxidation of 2-methoxycyclohexanone, a compound derivable from lignin (B12514952), a major component of biomass. researchgate.net This approach represents a sustainable alternative to traditional fossil-fuel-based production methods. One innovative method employs an acidic ionic liquid, [HSO3PMim][HSO4], as a catalyst. This system achieves a high conversion of 2-methoxycyclohexanone (99.4%) and yields this compound at a rate of 66.6%. researchgate.net This process effectively mitigates challenges such as extensive oxidation and carbon loss. researchgate.net The mechanism involves the acidic proton of the catalyst forming hydrogen bonds with the ketone and methoxy (B1213986) groups of the substrate, which initiates and accelerates the cleavage of C–H and C–C bonds. researchgate.net
Other research has explored phosphotungstic acid as a catalyst for the oxidative cleavage of 2-methoxycyclohexanone with oxygen, primarily targeting adipic acid but demonstrating the viability of this precursor for oxidative conversion. researchgate.net
Catalysis in Oxidative Cleavage
The choice of catalyst is paramount in directing the oxidative cleavage of precursors to yield this compound selectively. Acidic ionic liquids and non-heme iron(III) complexes are two prominent examples of catalysts explored for this purpose.
Acidic Ionic Liquids: Acidic ionic liquids (AILs) have emerged as effective catalysts for the selective oxidation of 2-methoxycyclohexanone to this compound. researchgate.net These catalysts, such as [HSO3PMim][HSO4], offer a metal-free and sustainable pathway that operates under mild conditions. researchgate.net The catalytic action is attributed to a cooperative effect of hydrogen-bonding and electrostatic interactions, which facilitates the cleavage of the cyclohexanone (B45756) ring. researchgate.net AILs are considered a form of task-specific ionic liquid, designed with specific acidic functional groups to catalyze reactions like esterification. nih.gov Their negligible vapor pressure and high thermal stability make them environmentally benign alternatives to traditional volatile acid catalysts. mdpi.com
Non-Heme Iron(III) Complexes: Non-heme iron complexes are bio-inspired catalysts that have been investigated for oxidative cleavage reactions. nih.govescholarship.org For instance, a catalyst system prepared from iron(III) salts and tris(2-pyridylmethyl)amine (B178826) can catalyze the intradiol dioxygenation of pyrocatechol (B87986) in methanol. rsc.orgresearchgate.net While this specific reaction primarily yields the half-methyl ester of muconic acid, which is then converted to dimethyl adipate, it demonstrates the principle of using non-heme iron complexes for the oxidative cleavage of cyclic structures to form esterified dicarboxylic acids. rsc.org The mechanism of these catalysts often involves the generation of high-valent iron–oxido species that are capable of cleaving C-H and C-C bonds. escholarship.org The selectivity of these reactions can be influenced by the electronic nature of the substrate. researchgate.net
| Catalyst | Precursor | Product | Conversion (%) | Yield (%) | Key Features |
|---|---|---|---|---|---|
| [HSO3PMim][HSO4] (Acidic Ionic Liquid) | 2-Methoxycyclohexanone | This compound | 99.4 | 66.6 | Metal-free, mild conditions, sustainable pathway from lignin derivative. researchgate.net |
| Phosphotungstic acid | 2-Methoxycyclohexanone | Adipic acid | High | N/A | Aerobic oxidation, demonstrates cleavage of the precursor. researchgate.net |
Electrochemical Synthesis Approaches
Electrochemical methods offer a distinct approach to synthesizing adipate esters, utilizing electricity as a clean reagent to drive reactions. These techniques can minimize waste and often operate under ambient conditions. rsc.org
Decarboxylation Coupling Reactions (e.g., Kolbe electrolysis)
Kolbe electrolysis is a classic electrochemical method that involves the anodic oxidation of carboxylates, leading to decarboxylation and the formation of radicals that subsequently couple. cambridge.orggre.ac.uk This reaction can be adapted for the synthesis of adipate esters through the cross-coupling of different carboxylates. For instance, the electrolysis of this compound in the presence of another carboxylic acid, like acetic acid, can be used to generate longer-chain diesters. cambridge.org A key application is the coupling of two molecules of this compound to form dimethyl sebacate, a valuable chemical. researchgate.net The process involves the generation of an alkyl radical via decarboxylation, which then dimerizes at the anode to form a new C-C bond. cambridge.org
Influence of Electrode Materials and Electrolyte Composition
The efficiency and selectivity of Kolbe electrolysis are highly dependent on the experimental conditions, particularly the electrode material and the composition of the electrolyte. researchgate.netresearchgate.net
Electrode Materials: Platinum (Pt) is a commonly used anode material for Kolbe electrolysis due to its high efficiency for radical dimerization. researchgate.netresearchgate.net The formation of a platinum oxide layer is often considered a prerequisite for the reaction, as it may support the binding of the carboxylate radicals. researchgate.net The use of other materials, such as carbon graphite (B72142) electrodes, can alter the reaction pathway, sometimes favoring the formation of carbocations over radicals in what is known as the Hofer-Moest reaction. gre.ac.uk
Electrolyte Composition: The composition of the electrolyte, including the solvent and the specific cations present, significantly impacts the reaction outcome. researchgate.netmdpi.com For example, the performance of Pt electrodes in acid decarboxylation shows a strong dependence on the monovalent alkali cations (Li⁺, Na⁺, K⁺, Cs⁺) in the electrolyte. researchgate.net The choice of solvent is also crucial; for instance, Kolbe electrolysis can be performed in a biphasic system of water/methanol and petroleum ether. researchgate.net The pH and concentration of the reactants within the electrolyte are additional factors that must be optimized to maximize the yield of the desired coupled product and minimize competing reactions like the oxygen evolution reaction. researchgate.net
| Factor | Influence on the Reaction | Examples |
|---|---|---|
| Electrode Material | Determines reaction pathway (radical vs. carbocation) and efficiency. gre.ac.ukresearchgate.net | Platinum (Pt) favors radical coupling for Kolbe products; Carbon can promote carbocation formation (Hofer-Moest). gre.ac.ukresearchgate.net |
| Electrolyte Cations | Affects the performance of the electrode and can modulate the reaction. researchgate.net | Performance on Pt electrodes shows dependence on alkali cations (Li⁺ < Na⁺ < K⁺ ~ Cs⁺). researchgate.net |
| Solvent | Influences solubility of reactants and overall reaction efficiency. researchgate.net | Biphasic systems like H₂O/MeOH and petroleum ether have been used. researchgate.net |
| Current Density/Voltage | Affects reaction rate and selectivity between Kolbe electrolysis and side reactions like oxygen evolution. researchgate.net | High current density on Pt electrodes can boost the coupling of this compound. researchgate.net |
Green Chemistry and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic routes for this compound, emphasizing the use of renewable feedstocks, waste minimization, and environmentally benign processes. nih.govnih.gov
A prime example of a sustainable approach is the synthesis of this compound from lignin-derived 2-methoxycyclohexanone. researchgate.net This pathway not only utilizes a renewable biomass feedstock but also employs a metal-free catalytic system (acidic ionic liquids) with O₂ as the oxidant under mild conditions, establishing an eco-friendly production framework. researchgate.net This aligns with the goals of creating a circular economy by transforming biomass into valuable chemicals. nih.gov
Electrochemical methods like Kolbe electrolysis also contribute to green chemistry by using electricity as a clean reagent, which can be sourced from renewable energy. rsc.orgnih.gov This avoids the need for stoichiometric chemical oxidants that generate hazardous waste. rsc.org The ability to perform these reactions under ambient conditions further reduces energy consumption.
Utilization of Bio-based Feedstocks
The transition from petrochemical feedstocks to renewable bio-based sources for the production of valuable chemicals like this compound is a critical step towards a sustainable chemical industry. Lignin, an abundant aromatic biopolymer, and castor oil, a versatile vegetable oil, are prominent examples of such feedstocks being investigated for the synthesis of adipic acid and its derivatives.
Lignin, a major component of lignocellulosic biomass, is rich in aromatic compounds that can be catalytically converted into valuable chemicals. mdpi.comgoogle.com One promising route involves the depolymerization of lignin to produce phenolic compounds such as guaiacol (B22219) and catechol. lu.se These intermediates can then be further transformed into adipic acid through various chemical or biotechnological processes. For instance, engineered strains of Pseudomonas putida have been successfully used to convert lignin-derived aromatic compounds into adipic acid. lu.senih.gov Once bio-based adipic acid is obtained, it can undergo selective monoesterification with methanol to yield this compound. This subsequent esterification step can be achieved using various catalytic methods, including the metal-free approaches discussed in the following section. While the direct conversion of lignin-derived compounds to this compound in a single pot process is still an area of active research, the pathway through bio-adipic acid presents a viable and sustainable route.
Castor oil, primarily composed of triglycerides of ricinoleic acid, is another valuable bio-based feedstock. pakbs.orgresearchgate.net The transesterification of castor oil with methanol is a well-established process for the production of biodiesel, yielding methyl ricinoleate (B1264116) as the main product. pakbs.orguts.edu.aumdpi.com While the direct synthesis of this compound from castor oil is not extensively documented, the chemical structure of its derivatives offers potential pathways. For example, the oxidative cleavage of ricinoleic acid can lead to the formation of dicarboxylic acids, which could then be subjected to selective monoesterification. Further research is needed to explore and optimize direct conversion routes from castor oil to this compound.
The table below summarizes research findings on the production of adipic acid and its esters from various bio-based precursors, highlighting the potential for producing the monomethyl ester.
| Bio-based Feedstock | Intermediate | Product | Catalyst/Method | Key Findings | Reference |
|---|---|---|---|---|---|
| Lignin-derived aromatics | 3-ketoadipoyl-CoA | Adipic Acid | Engineered Pseudomonas putida KT2440 | Production of 2.5 g/L adipic acid from common lignin-derived aromatics. | nih.gov |
| Guaiacol (lignin model compound) | Catechol, Muconic Acid | Adipic Acid | Engineered Pseudomonas putida strains | Produced 2.93 mM bio-adipic acid with a yield of 0.57 mol/mol. | lu.se |
| Castor Oil | - | Methyl Esters (Biodiesel) | Two-step transesterification with KOH catalyst | Achieved a final ester content of over 96.5% with optimized methanol and catalyst amounts. | mdpi.com |
Metal-free Catalysis
The development of metal-free catalytic systems for the synthesis of this compound aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. thechemicalengineer.com These catalysts are often more environmentally friendly and can offer high selectivity for the desired monoester, minimizing the formation of the diester byproduct. rsc.org
One effective metal-free approach involves the use of solid acid catalysts, such as bifunctional alumina (B75360) (Al₂O₃). rsc.org Alumina's balanced acidic and basic sites can selectively catalyze the monoesterification of dicarboxylic acids like adipic acid with methanol. rsc.org Research has demonstrated that this method can achieve high yields of this compound under mild reaction conditions. rsc.org
Another significant advancement in metal-free catalysis is the use of ion-exchange resins. google.com Macroporous cation exchange resins have been successfully employed for the synthesis of this compound from adipic acid and methanol. google.com This method offers several advantages, including high product yield and purity, convenient post-treatment, and the reusability of the catalyst, which contributes to a more sustainable and economical process. google.com The reaction is typically carried out in a suitable solvent, and the solid resin catalyst can be easily separated from the reaction mixture by filtration. google.com
The following interactive data table provides detailed research findings on the metal-free synthesis of this compound.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Reference |
|---|---|---|---|---|---|---|
| Acidic Alumina (Al₂O₃) | Adipic Acid, Methanol | Methanol (reagent and solvent) | Room Temperature | 48 | 80 | rsc.org |
| Macroporous Cation Exchange Resin | Adipic Acid, Methanol | Toluene | 20-100 | 1-5 | up to 96.8 (total recovery) | google.com |
Mechanistic Investigations
Reaction Mechanisms in Esterification and Hydrolysis
Monomethyl adipate (B1204190) can be synthesized through the esterification of adipic acid with methanol (B129727), typically catalyzed by an acid. chemicalbook.com This reaction involves the nucleophilic attack of the methanol hydroxyl group on the carbonyl carbon of the adipic acid, followed by the elimination of water. Acid catalysts, such as concentrated sulfuric acid or macroporous cation exchange resins, facilitate this process by protonating the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack. google.com
Conversely, monomethyl adipate can undergo hydrolysis, breaking down into adipic acid and methanol in the presence of water and an acid or base catalyst. This is essentially the reverse of the esterification reaction. Enzymatic hydrolysis of diesters, such as dimethyl adipate, can also yield this compound. chemicalbook.commdpi.com Studies using rat nasal explants have shown that carboxylesterase enzymes can mediate the hydrolysis of this compound to adipic acid. ebi.ac.ukatamanchemicals.comnih.gov
Catalytic Mechanisms in Selective Oxidation
This compound can be a product of or an intermediate in selective oxidation reactions. For instance, the selective oxidation of 2-methoxycyclohexanone (B1203222) can yield this compound, catalyzed by acidic ionic liquids. researchgate.netresearchgate.netresearchgate.net This process involves the cleavage of C-H and C-C bonds in the cyclic precursor. researchgate.net
Role of Hydrogen Bonding and Electrostatic Interactions
In catalytic selective oxidation, hydrogen bonding and electrostatic interactions play significant roles in facilitating the reaction. In the oxidation of 2-methoxycyclohexanone to this compound catalyzed by acidic ionic liquids, the acidic proton of the ionic liquid cation can form hydrogen bonds with the ketone and methoxy (B1213986) groups of the substrate, activating it for cleavage. researchgate.net Simultaneously, electrostatic interactions between the ionic liquid anion and the cycloalkyl groups can stabilize reaction intermediates. researchgate.net These cooperative interactions are crucial for achieving high selectivity towards this compound and overcoming undesirable side reactions. researchgate.net Hydrogen bonding can also be important in other oxidation reactions, influencing catalytic activity and selectivity. researchgate.netresearchgate.net
Computational Studies and DFT Analysis of Reaction Barriers
Computational studies, particularly those employing Density Functional Theory (DFT) analysis, provide valuable insights into the mechanisms of selective oxidation reactions involving this compound or its precursors. DFT calculations can help determine the structures of reactants, intermediates, and transition states, as well as calculate reaction barriers and dissociation energies. researchgate.netresearchgate.net These studies can elucidate the rate-determining steps and the influence of factors like solvent environments on the reaction pathway and energy barriers. researchgate.netresearchgate.net For example, DFT studies have been used to investigate hydrogen abstraction steps in oxidation processes, revealing how solvent polarity can significantly modify transition state barriers. researchgate.netresearchgate.net Such computational approaches are essential for understanding the intricate details of catalytic mechanisms and designing more efficient and selective catalytic systems. unipa.itrsc.org
Metabolic Pathways and Biotransformation (e.g., from dibasic esters)
This compound is recognized as a metabolite and can be formed through the biotransformation of other compounds, particularly dibasic esters. nih.govebi.ac.uk Studies have shown that this compound is a metabolite of dimethyl adipate, a component of dibasic esters (DBE) mixtures. ebi.ac.ukatamanchemicals.comnih.govchemsrc.com This biotransformation is often mediated by carboxylesterase enzymes, which hydrolyze one of the ester groups in the diester. ebi.ac.ukatamanchemicals.comnih.gov
Research using rat nasal explants has demonstrated the metabolism of dimethyl adipate to this compound, which is then further metabolized to adipic acid. ebi.ac.ukatamanchemicals.comnih.gov The enzyme-mediated hydrolysis of the diester to the monomethyl ester is a key step in this metabolic pathway. atamanchemicals.comnih.gov
Furthermore, this compound or related oxo-monomethyl adipate structures have been observed as intermediates in the microbial degradation pathways of certain aromatic compounds, such as vanillin (B372448) and vanillic acid, in organisms like Aspergillus niger. researchgate.netresearchgate.netresearchgate.net In these pathways, 4-oxo-monomethyl adipate can be converted to other intermediates like 3-oxoadipate (B1233008) through enzymatic activity, such as that of a 4-oxo-monomethyl adipate esterase. researchgate.netresearchgate.net These findings highlight the role of this compound and its derivatives as transient species in broader metabolic networks involved in the breakdown of various organic substrates.
Advanced Analytical Techniques in Monomethyl Adipate Research
Chromatographic Methods for Purity and Content Determination
Chromatographic methods are widely employed for separating and quantifying monomethyl adipate (B1204190), as well as for assessing its purity by identifying and measuring impurities such as unreacted adipic acid or dimethyl adipate. google.comsphinxsai.com
Gas Chromatography (GC)
Gas chromatography (GC) is a common technique for the analysis of monomethyl adipate, particularly for purity assessment. GC analysis can confirm purity levels, with reports indicating commercial batches having purity greater than 93.0% via GC. It is also used to monitor reaction progress in synthesis. sphinxsai.com High-resolution capillary GC with a fused silica (B1680970) capillary column, such as an SE52 (5% Phenyl, 95% Methyl Polysiloxane, 30m x 25mm), has been used for the analysis of reaction mixtures containing this compound. Decane can be used as an internal standard in such analyses. rsc.org GC-MS is a hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry, providing more detailed information about the components of a sample. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another valuable chromatographic technique for analyzing this compound. HPLC methods can be developed for the separation of this compound, often using reverse-phase columns. sielc.comsielc.com A typical mobile phase might consist of a mixture of acetonitrile, water, and an acidic modifier like phosphoric acid. sielc.com For applications coupled with mass spectrometry (LC-MS), formic acid is often used instead of phosphoric acid in the mobile phase to ensure compatibility. sielc.comsielc.com HPLC is suitable for the analysis of this compound in various contexts, including the analysis of biological samples and reaction mixtures. ebi.ac.ukresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed, resolution, and sensitivity compared to traditional HPLC due to the use of smaller particle size columns. researchgate.netmdpi.com While specific applications focusing solely on this compound analysis by UHPLC were not extensively detailed, UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) is a powerful technique for the analysis of various compounds, including related diesters and metabolites in complex matrices, suggesting its potential applicability for this compound analysis, particularly when high sensitivity and resolution are required. ebi.ac.ukresearchgate.net UHPLC methods can be developed using C18 columns and optimized mobile phases for efficient separation. researchgate.net
Spectroscopic Characterization
Spectroscopic techniques provide crucial structural information and can be used to confirm the identity and characterize the functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental tool for the structural elucidation of this compound. NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, allowing for confirmation of its structure. rsc.orgguidechem.com ¹H NMR spectra of this compound typically show characteristic signals for the methyl ester protons and the methylene (B1212753) protons of the adipate chain. For example, a ¹H NMR spectrum (400.1 MHz, CDCl3) of this compound shows signals at δ = 8.48 (1H, br, H1), 3.40 (3H, s, H9), 2.10 (4H, m, H3-H6), and 1.40 (4H, m, H4-H5). rsc.org ¹³C NMR spectroscopy provides complementary information about the carbon skeleton. rsc.org NMR spectroscopy is used to identify products and confirm structural integrity. rsc.org
Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR, Near IR, Vapor Phase IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing its vibrational spectrum. Different IR techniques, such as FTIR (Fourier-Transform Infrared), ATR-IR (Attenuated Total Reflectance Infrared), Near IR, and Vapor Phase IR, can be applied. nih.govchemicalbook.com IR spectra of this compound show characteristic absorption bands corresponding to the carbonyl groups (ester and carboxylic acid) and C-H stretching vibrations, among others. nih.gov IR spectroscopy is often used to confirm the identity of the compound, with reported specifications sometimes requiring the infrared spectrum to conform to a reference. thermofisher.comthermofisher.com
Compound Table:
| Compound Name | PubChem CID |
| This compound | 12328 |
Data Table: ¹H NMR Data for this compound (400.1 MHz, CDCl₃)
| Chemical Shift (δ) | Integration | Multiplicity | Assignment |
| 8.48 | 1H | br | H1 |
| 3.40 | 3H | s | H9 |
| 2.10 | 4H | m | H3-H6 |
| 1.40 | 4H | m | H4-H5 |
Note: This table is based on data from Source rsc.org. The assignments are based on the provided information and typical chemical shifts.
Mass Spectrometry (MS) (e.g., GC-MS, ESI-MS)
Mass spectrometry is a powerful technique used to identify and quantify compounds based on their mass-to-charge ratio (m/z). For this compound, various MS approaches, including Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are employed.
GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Analysis of this compound by GC-MS has been documented, providing characteristic fragmentation patterns. Data available in the NIST database for this compound (Hexanedioic acid, monomethyl ester) includes GC-MS spectra with a total of 106 peaks in one entry and 36 peaks in another nih.govnist.gov. Key fragmentation ions observed in the electron ionization mass spectrum include prominent peaks at m/z 74, 55, and 59 nih.gov. Predicted GC-MS spectra for mono-methyl-adipate are also available, offering a guide for identification hmdb.ca.
Electrospray Ionization Mass Spectrometry (ESI-MS) is another valuable technique, particularly for polar and less volatile compounds. ESI-MS data for this compound, acquired using a QTOF instrument in negative ionization mode, shows a precursor ion at m/z 159.0662824, corresponding to the deprotonated molecule ([M-H]-) nih.gov. The top five peaks in the MS2 spectrum under these conditions are m/z 83.050238, 81.034588, 53.039674, 54.011113, and 83.086624 nih.gov. LC-MS methods are also utilized in analytical chemistry for the analysis of compounds like this compound ambeed.com.
Predicted MS/MS spectra, such as predicted LC-MS/MS spectra at different collision energies (e.g., 10V and 20V in positive mode), are available and can aid in the putative identification of mono-methyl-adipate in complex samples hmdb.cahmdb.ca.
Table 1: Selected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Precursor m/z | Top Fragment Ions (m/z) | Source |
| GC-MS (EI) | Positive | - | 74, 55, 59 (Top 3) | NIST nih.gov |
| ESI-QTOF | Negative | 159.0662824 ([M-H]-) | 83.050238, 81.034588, 53.039674, 54.011113, 83.086624 (Top 5) | PubChem nih.gov |
Raman Spectroscopy (e.g., FT-Raman)
Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a compound, offering insights into its chemical structure and bonding. Raman spectra for this compound have been recorded guidechem.comchemicalbook.comchemicalbook.com. One reported Raman spectrum for this compound was acquired using 4880 A excitation guidechem.com. While direct examples of FT-Raman applied specifically to this compound were not found in the search results, FT-Raman spectroscopy is a recognized technique for analyzing adipate esters, such as dimethyl adipate, within materials like PVC plastics dtu.dk. This suggests its potential applicability for the characterization of this compound in various matrices.
Thermal Analysis Techniques
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior and stability of materials.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow to a sample as a function of temperature, allowing for the determination of thermal transitions like melting points, crystallization points, and glass transition temperatures. The melting point of this compound is reported to be in the range of 7-9 °C nih.govtcichemicals.com. While specific DSC curves for pure this compound were not detailed in the search results, DSC is widely used to characterize the thermal properties of polymers and materials synthesized using adipates, such as poly(butylene adipate) and poly(sorbitol adipate)-based networks mdpi.comtandfonline.comresearchgate.netresearchgate.net. These studies highlight the utility of DSC in understanding how the incorporation of adipate units influences the thermal transitions of larger molecules and polymer structures.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is used to assess thermal stability, decomposition temperatures, and the composition of materials. This compound is described as having moderate thermal stability . TGA is a standard technique for evaluating the thermal decomposition behavior of materials, including adipate-containing polymers tandfonline.comresearchgate.netmdpi.cometamu.edu. For instance, TGA has been used to study the thermal decomposition kinetics of poly(butylene adipate) ionomers tandfonline.com. While a specific TGA curve for pure this compound was not provided, TGA of dimethyl adipate, a related compound, shows a one-step mass loss, attributed to the presence of saturated ester bonds researchgate.net. This indicates that TGA can provide valuable information on the decomposition profile of adipate esters.
Adsorption/Desorption Isotherms for Surface Area and Pore Volume
Adsorption/desorption isotherms are used to characterize the surface area, pore volume, and pore size distribution of porous materials. This technique typically involves measuring the amount of gas adsorbed or desorbed by a solid material at a constant temperature as the pressure is varied. While this compound itself is a liquid at room temperature and would not typically be characterized by this method, adsorption/desorption isotherms are relevant in research involving materials used in the synthesis or processing of this compound. For instance, nitrogen physisorption at -196 °C has been employed to determine the specific surface areas and pore volumes of catalysts used in the selective mono-methyl esterification of dicarboxylic acids, including the synthesis of this compound rsc.org. The BET equation is commonly used to calculate specific surface area, and the Barrett-Joyner-Halenda (BJH) model is applied to determine pore size distribution from the desorption branch of the isotherm rsc.orgwarwick.ac.uk. These measurements provide crucial information about the physical properties of catalytic materials that influence their performance in reactions involving this compound.
Polymer Synthesis and Modification
This compound plays a significant role in the synthesis and modification of polymers, contributing to the creation of materials with tailored properties.
As a Monomer in Polyester (B1180765) and Polyamide Production
This compound can be utilized as a monomer or intermediate in the production of polyesters and polyamides. For instance, it is employed in an improved method for manufacturing poly(hexamethylene adipamide), commonly known as nylon 6,6. google.comgoogle.com This process involves reacting this compound with hexamethylenediamine (B150038) in the presence of water, followed by heating to facilitate polycondensation and the removal of methanol (B129727) and water. google.comgoogle.com This method can yield high-purity commercial-grade nylon 6,6 and helps avoid issues like N-methylation of the polyamide. google.com While polyamides are often produced from diamine and dicarboxylic acid salts or by the reaction of a diamine and a dicarboxylic acid diester, using this compound offers an alternative route. google.comintratec.us
Incorporation into Biodegradable Plastics
Research has demonstrated the utility of this compound in the creation of biodegradable plastics, particularly polyesters. Incorporating this compound into polymer matrices has been shown to improve flexibility and reduce brittleness compared to traditional plastics. This aligns with the growing demand for sustainable and eco-friendly chemical solutions in the plastics industry. dataintelo.com Biodegradable polyesters like poly(butylene adipate-co-terephthalate) (PBAT), which is a copolymer of adipic acid, 1,4-butanediol, and terephthalic acid, are being explored as alternatives to conventional plastics like low-density polyethylene (B3416737) (LDPE) due to their biodegradability and similar properties such as flexibility and resilience. hengli.comwikipedia.org
Synthesis of Functional Polyesters (e.g., Poly(sorbitol adipate)-g-poly(ethylene glycol))
This compound derivatives are involved in the synthesis of functional polyesters, such as poly(sorbitol adipate)-graft-poly(ethylene glycol) (PSA-g-PEG). nih.govdntb.gov.uaresearchgate.netresearchgate.netuni-halle.denih.govnih.gov These polymers are of interest for various applications, including biomedical ones. Poly(sorbitol adipate) (PSA) itself can be synthesized through enzymatic polycondensation of sorbitol and divinyl adipate. nih.govuni-halle.de The grafting of poly(ethylene glycol) (PEG) onto the PSA backbone, often using techniques like Steglich esterification, enhances properties such as hydrophilicity and swellability, which are crucial for applications like hydrogels. nih.govdntb.gov.uaresearchgate.netresearchgate.netuni-halle.denih.govnih.gov
Role in Crosslinked Polymeric Hydrogels
Derivatives of this compound are used in the synthesis of crosslinked polymeric hydrogels, such as those based on poly(sorbitol adipate)-graft-poly(ethylene glycol) mono methyl ether (PSA-g-mPEG). nih.govresearchgate.netnih.gov These hydrogels are prepared by crosslinking pre-synthesized PSA-g-mPEG using crosslinkers like disuccinyl PEG of varying chain lengths. nih.govresearchgate.netnih.gov The formation of these crosslinked networks, often through Steglich esterification, is critical for achieving the desired hydrogel properties, including swelling behavior and solute release characteristics. nih.govresearchgate.netnih.gov The sol-gel content analysis is used to assess the degree of cross-linking in these hydrogels. nih.govresearchgate.net
Coatings and Adhesives Formulations
This compound and related adipate esters are utilized in the formulation of coatings and adhesives. dataintelo.commarkwideresearch.compmarketresearch.com this compound is used in paints, coatings, and cleaning agents, valued for its solvency properties and lower environmental impact. dataintelo.com The shift towards greener solvents in various industries is driving the demand for this compound in this sector. dataintelo.com In coatings, it can enhance properties such as adhesion, durability, and resistance to environmental factors. dataintelo.com The coatings and adhesives sector is seeing increased use of this compound, with formulations showing improved adhesion. pmarketresearch.com Adipate esters are generally used in coating formulations, including in solvent-free formulations for wood coatings, where they can improve properties like water resistance and durability. google.com In adhesive formulations, diesters like dimethyl adipate can be used as diluents. google.com
Enhancement of Adhesion, Durability, and Environmental Resistance
This compound is used in the formulation of materials such as coatings and adhesives to improve their performance characteristics, including adhesion, durability, and resistance to environmental factors dataintelo.com. Its inclusion in coatings is noted for enhancing properties like adhesion, durability, and resistance to environmental factors dataintelo.com. Similarly, in adhesive formulations, this compound contributes to improved bonding strength and durability dataintelo.com. The demand for high-performance coatings and adhesives in industries like construction, automotive, and electronics drives the use of this compound for these enhancing properties dataintelo.com. The compound's versatility contributes to the increasing demand for high-performance materials in these sectors dataintelo.com.
Formulation of Resins and Sealants
This compound is utilized in the formulation of resins and sealants dataintelo.com. Its versatility as a chemical component makes it suitable for a range of industrial applications, including the production of resins and sealants dataintelo.com. This compound can be used in the production of polymers and resins . It is also mentioned as a component in sealant formulations google.comepo.org. The growing industrial activities and the shift towards more sustainable chemical solutions are expected to increase the demand for this compound in various application segments, including resins and sealants dataintelo.com.
| Compound | PubChem CID |
| This compound | 12328 |
| Adipic acid | 196 |
| Methanol | 887 |
| Dimethyl adipate | 12329 |
| Dimethyl glutarate | 15330 |
| Dimethyl succinate | 8046 |
| Dioctyl adipate | 10323 |
| Dibutyl adipate | 15331 |
| Maleic anhydride (B1165640) | 7916 |
| Poly(butylene adipate-co-terephthalate) | 16759428 |
| Polyethylene adipate | 24938-37-2 (CAS, not PubChem) |
| Polyethylene glycol monomethyl ether | 9004-74-4 (CAS, not PubChem) |
| Poly(sorbitol adipate) | Not readily available |
| Divinyl adipate | 17063-30-8 (CAS, not PubChem) |
| Sorbitol | 57-50-1 (CAS, not PubChem) |
| Polyvinyl chloride | 9002-86-2 (CAS, not PubChem) |
| Dioctyl phthalate | 8342 |
| Dibutyl phthalate | 3026 |
| Diundecyl phthalate | 3646 |
| Butyl benzyl (B1604629) phthalate | 2888 |
| Isodecyldiphenyl phosphate | 26869-14-7 (CAS, not PubChem) |
| N-butyl-p-toluenesulfonamide | 2752 |
| N-ethyl-p-toluenesulfonamide | 7667 |
| Polyurethane | 9009-54-5 (CAS, not PubChem) |
| Silane | 145936 |
| Rosin maleic resin | Not readily available |
This compound, chemically known as hexanedioic acid monomethyl ester, is a monoester derived from adipic acid chemicalbook.comnih.gov. This compound, characterized by the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol , presents as a clear to pale yellow liquid chemicalbook.com. Its primary utility lies as a versatile intermediate in various chemical synthesis pathways chemicalbook.com. Beyond its role in synthesis, this compound demonstrates significant applications within the realm of advanced materials science and engineering, particularly in improving material properties and serving as a key component in diverse formulations.
Applications in Advanced Materials Science and Engineering
Monomethyl adipate (B1204190) contributes to the performance and composition of advanced materials, with notable impacts on material durability, resistance, and the formulation of specialized products like resins and sealants.
Biomedical and Pharmaceutical Research Applications
Synthesis of Pharmaceutical Intermediates
Monomethyl adipate (B1204190) is employed in the synthesis of intermediates for various pharmaceutical agents.
Histone Deacetylase Inhibitors for Antitumor Activities
Monomethyl adipate can be used in the preparation of 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have shown potential as novel histone deacetylase (HDAC) inhibitors with antitumor activities. guidechem.comchemicalbook.com HDAC inhibitors are a class of compounds that affect gene expression by inhibiting the activity of histone deacetylases, enzymes involved in the regulation of chromatin structure. Research has explored the design and synthesis of dual inhibitors targeting both HDAC and epidermal growth factor receptors (EGFRs), with some studies indicating that HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) can inhibit cell viability and induce apoptosis in EGFR-mutant lung cancer cell lines. mdpi.com
Selectin-Mediated Cell Adhesion Inhibitors
This compound is also utilized in the synthesis of mannose-linked biphenylylacetic acid derivatives, which function as novel inhibitors of selectin-mediated cell adhesion. guidechem.comchemicalbook.com Selectins are a family of cell adhesion molecules involved in the initial steps of leukocyte recruitment during inflammation. Research has focused on developing synthetic inhibitors that can block these interactions, with studies reporting on dimeric or trimeric compounds that show enhanced potency in inhibiting selectin-dependent binding compared to monomeric compounds. nih.gov
Drug Delivery Systems
While not a drug delivery system itself, this compound or related adipate-based polymers are being investigated for their potential in drug delivery applications. mdpi.comnih.govnih.govresearchgate.netmdpi.comuni-halle.desemanticscholar.orguni-halle.demdpi.comdovepress.comresearchgate.net Enzymatically synthesized aliphatic polyesters, such as poly(glycerol adipate) (PGA) and poly(sorbitol adipate) (PSA), which are related to adipic acid derivatives, have been explored for developing various drug delivery carriers. nih.govresearchgate.netmdpi.comuni-halle.deuni-halle.deresearchgate.netmdpi.comfrontiersin.org
Hydrogel-based Drug Release (e.g., controlled degradation, low cytotoxicity)
Poly(sorbitol adipate)-graft-poly(ethylene glycol) mono methyl ether (PSA-g-mPEG) based hydrogels, synthesized using Steglich esterification and crosslinking, have been developed and evaluated for their suitability in pharmaceutical and biomedical applications. nih.govresearchgate.netmdpi.com These hydrogels have been investigated for properties such as polymer degradation, swelling behavior, and cytotoxicity. nih.govresearchgate.netmdpi.com Experimental results suggest that PSA-g-mPEG can serve as a biocompatible polymer for pharmaceutical applications. nih.govresearchgate.net The swelling behavior of these hydrogels is dependent on the chain length of the PEG-based crosslinker. mdpi.com Hydrogels are recognized for their ability to attract water and their elastic nature, mimicking natural tissues, which makes them suitable for drug delivery. nih.gov
| Hydrogel Property | Observation/Finding | Source |
| Polymer Degradation | Investigated as a function of time and temperature. | nih.govresearchgate.net |
| Swelling Behavior | Dependent on PEG crosslinker chain length. | mdpi.com |
| Cytotoxicity | Investigated using resazurin (B115843) reduction assay. | nih.govresearchgate.net |
| Biocompatibility Potential | PSA-g-mPEG shows potential as a biocompatible polymer. | nih.govresearchgate.net |
Nanoparticles and Microparticles for Drug Delivery
Enzymatically polymerized aliphatic polyesters, including poly(glycerol adipate) (PGA), have been utilized in the development of nanoparticles and microparticles for drug delivery. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.comfrontiersin.org PGA-based nanoparticles have been explored as drug delivery carriers. researchgate.netfrontiersin.org Microparticulate drug delivery systems have also been developed using PGA as the base polymer, with modifications to control drug release profiles. nih.gov
Polymer-Drug Conjugates
Polymer-drug conjugates utilizing enzymatically synthesized polyesters like poly(glycerol adipate) (PGA) have been actively studied as advanced drug delivery systems. nih.govresearchgate.netuni-halle.demdpi.com This approach involves conjugating a drug directly to the polymer backbone. nih.govmdpi.com For example, conjugates of methotrexate (B535133) (MTX) with PGA have been synthesized, forming nanoparticles that exhibit controlled release of MTX, particularly accelerated by enzymatic hydrolysis. mdpi.com This highlights the potential of enzymatically degradable polymers like PGA in developing polymeric prodrug formulations. mdpi.com
Biocompatibility Studies and in vitro/in vivo Performance
Evaluating the biocompatibility of materials is crucial for their application in biological and pharmaceutical contexts mdpi.com. Biocompatibility studies often involve assessing cellular responses to the material, its degradation characteristics in biological environments, and its potential toxicity.
Research into the interaction of cells with biomaterials involves studying cell adhesion and proliferation. While direct studies specifically on this compound-based materials and their impact on cell adhesion and proliferation were not prominently found in the search results, related research on adipate-based polymers provides relevant context. Studies on poly(sorbitol adipate)-graft-poly(ethylene glycol) mono methyl ether (PSA-g-mPEG) hydrogels, which incorporate an adipate component, have shown promise as biocompatible polymers for pharmaceutical applications mdpi.comresearchgate.netnih.govnih.gov. The chemical composition of a substrate surface can influence the adhesion and proliferation of cells, such as adipo-stromal cells, as demonstrated in studies using self-assembled monolayers with different terminal groups, including carboxyl groups which are structurally related to adipates nih.gov.
The degradation behavior of materials in biological environments is a critical aspect of biocompatibility, particularly for biodegradable polymers. Poly(sorbitol adipate) (PSA) and PSA-g-mPEG polymers have been investigated for their degradation as a function of time and temperature researchgate.netnih.govnih.gov. Studies have shown that the degradation of these polymers, indicated by a decrease in average molar mass (Mn), is observed at higher temperatures (40 °C) compared to lower temperatures (4 °C), a phenomenon attributed to hydrolysis nih.gov.
Cytotoxicity assessment is a key component of evaluating material biocompatibility mdpi.com. The resazurin reduction assay is a common in vitro method used to assess cellular viability and metabolic activity mdpi.comresearchgate.netnih.govamegroups.cn. This assay measures the reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells mdpi.comamegroups.cn. Studies investigating the cytotoxicity of adipate-based hydrogels, such as PSA-g-mPEG hydrogels, have utilized the resazurin assay to assess cellular viability after interaction with the hydrogel material mdpi.comresearchgate.netnih.gov. Experimental results from such studies have indicated that PSA-g-mPEG can be an option as a biocompatible polymer for pharmaceutical applications mdpi.comresearchgate.netnih.gov. Fibroblasts are commonly used in cytotoxicity studies due to their relevance in evaluating material interactions, adhesion, replication, and cellular integrity researchgate.net.
Metabolic Engineering Applications
This compound has also found relevance in the field of metabolic engineering, particularly in the context of producing valuable chemicals from renewable resources.
Production of Branched Chiral Diacids
This compound has been explored in metabolic engineering applications for the production of branched chiral diacids . Research has highlighted its potential utility in this area . While the search results mention the exploration of this compound for producing branched chiral diacids, detailed research findings specifically on this conversion pathway involving this compound were not extensively provided. However, related research on the biological production of adipic acid analogs from branched catechols using engineered Escherichia coli suggests the broader context of utilizing microbial systems for producing branched diacids nih.gov.
Conversion of Lignin-derived Aromatics into Valuable Chemicals
A significant application of this compound in metabolic engineering involves its role in the conversion of lignin-derived aromatics into valuable chemicals . Studies have showcased its utility in this process, particularly using engineered Escherichia coli . Research has focused on optimizing enzyme pathways within these engineered microorganisms to enhance the yield of adipic acid analogs from compounds like this compound, demonstrating its potential in sustainable chemical production . Furthermore, a sustainable catalytic pathway has been developed for the production of this compound itself from lignin-derived 2-methoxycyclohexanone (B1203222), highlighting its position as an elementary building block in the valorization of lignin (B12514952) researchgate.net. The conversion of lignin-derived compounds into valuable chemicals is an active area of research in metabolic engineering, aiming to utilize this abundant renewable resource nih.govnih.govunl.edu.
Environmental and Toxicological Research
Environmental Fate and Biodegradation Studies
Studies on the environmental fate and biodegradation of adipate (B1204190) esters, including monomethyl adipate, provide insight into their persistence and transformation in various environmental compartments.
Biodegradability in Soil
The biodegradability of chemical compounds in soil is a key factor in assessing their environmental persistence. While specific detailed data on the biodegradability of this compound in soil is limited in the available search results, broader studies on adipate plasticizers and related compounds offer some context. Adipate plasticizers, in general, are subject to biodegradation in soil. nih.govresearchgate.netmdpi.com This process can serve as a potential source of carbon for soil microorganisms. nih.govresearchgate.net
Research on other adipate-based polymers, such as poly(butylene adipate-co-terephthalate) (PBAT), indicates that their degradation in soil is influenced by microbial communities, particularly fungi. researchgate.net The degradation rate can be affected by soil physicochemical properties and bacterial communities. researchgate.net Another study on polybutylene succinate-co-adipate (PBSA) films demonstrated biodegradation in farmland soil, with specific fungal strains showing the ability to degrade the polymer. mdpi.com
While these studies focus on polymers containing adipate units, they suggest that the adipate structure can be subject to microbial degradation in soil environments. The presence of this compound in soil, potentially as a result of its uses or disposal, would likely lead to interactions with soil microorganisms, contributing to its degradation over time.
Influence of Molecular Structure on Hydrolysis and Oxidation Rates
The molecular structure of esters, including adipate esters, plays a significant role in their hydrolysis and oxidation rates in the environment. Hydrolysis involves the breaking of ester bonds in the presence of water, often catalyzed by acids or bases. Oxidation can lead to the formation of carboxylic acids.
For diester plasticizers like alkyl butoxyethyl adipates, the decomposition pathway in biodegradation includes the sequential hydrolysis of ester bonds, forming a monoester of adipic acid as an intermediate. mdpi.com This suggests that this compound itself can be a product of the hydrolysis of certain adipate diesters. The reactivity of the carboxyl groups in adipic acid derivatives influences these hydrolysis processes. mdpi.com
While direct studies on the influence of the this compound structure on its specific hydrolysis and oxidation rates were not extensively detailed in the provided results, the general principles of ester hydrolysis and oxidation apply. The presence of the single methyl ester group and the free carboxylic acid group in this compound would influence its reactivity and degradation pathways compared to adipic acid or diester adipates.
Ecotoxicity Assessment
Ecotoxicity assessments evaluate the potential harm of a substance to ecosystems and their components.
Phytotoxicity Testing
Phytotoxicity testing assesses the potential toxicity of a substance to plants. Studies on the ecological safety of adipate esters have included phytotesting methods. nih.govresearchgate.netmdpi.com For alkyl butoxyethyl adipates, phytotoxicity testing showed that while some increase in soil toxicity was observed with increasing molecular chain length of the ester, even the longest molecule tested did not have an adverse toxic effect on the growth and development of the phytotest system. mdpi.com
Adipic acid, a related compound, has been found to cause growth inhibition in Lycopersicon esculentum seedlings. researchgate.net However, the phytotoxicity of this compound specifically was not detailed in the search results. General guidelines for assessing the phytotoxicity of pesticides involve evaluating effects on plant growth and development. ca.gov
Fungal Resistance of Adipate Esters
The resistance of adipate esters to fungal degradation is relevant in the context of their persistence in environments where fungi are prevalent, such as soil and plasticized materials. Some types of mold can utilize plasticizers, including adipate esters, as a carbon source, accelerating the aging process of plastics. e3s-conferences.org The biostability of a material plasticized with an adipate ester can depend significantly on the plasticizer's resistance to biological corrosion. e3s-conferences.org
Studies have investigated the fungal resistance of various adipate esters. For instance, compositions prepared using dibutoxyethyl adipate were found to be unstable with respect to microorganisms, while others showed higher resistance. e3s-conferences.org Research on the biodegradation of adipate-containing polymers like PBSA has identified specific fungal strains capable of their degradation. mdpi.com While the fungal resistance of this compound specifically was not detailed, the susceptibility of other adipate esters to fungal degradation suggests that this compound could also be subject to such processes in relevant environments.
Economic and Market Research Perspectives As Relevant for Academic Interest in Production and Sustainability
Market Trends and Growth Factors related to Monomethyl Adipate (B1204190) Production
The global monomethyl adipate market was valued at approximately USD 1.2 billion in 2023 and is projected to reach around USD 2.1 billion by 2032, exhibiting a compound annual growth rate (CAGR) of 6.5% from 2024 to 2032. dataintelo.com This growth is significantly driven by the increasing demand from various industries, including automotive, construction, electronics, and packaging. dataintelo.com A key factor propelling the market is the versatility of this compound and its wide range of applications. dataintelo.com The rising awareness of environmental sustainability and a shift towards greener alternatives in chemical manufacturing also contribute to market expansion. dataintelo.com The increasing adoption of eco-friendly and low-toxicity chemicals in manufacturing processes is leading industries to favor this compound, which is perceived as a safer option compared to traditional chemicals. dataintelo.com
Demand Drivers in Key Industries
Furthermore, this compound is widely utilized as a solvent in various industrial processes due to its excellent solvency properties and environmental benefits. dataintelo.com It is employed in the formulation of paints, coatings, and cleaning agents, offering effective solutions with lower environmental impact. dataintelo.com The shift towards greener solvents across several industries is bolstering the demand for this compound in this segment. dataintelo.com
The automotive industry represents a major end-user of this compound, driven by the increasing demand for high-performance coatings, adhesives, and plasticizers in the production of automotive components. dataintelo.com this compound improves the performance and durability of these components, making it a vital material in the automotive sector. dataintelo.com Advancements in automotive technologies and the push towards lightweight vehicles to improve fuel efficiency are anticipated to further drive the demand for this compound-based products. dataintelo.com
The packaging industry is also experiencing substantial growth, attributed to the increasing demand for flexible and durable packaging materials. dataintelo.com this compound is used as a plasticizer in the production of various packaging materials, enhancing their flexibility and durability. dataintelo.com The growing demand for packaged goods and the shift towards sustainable packaging solutions are expected to drive the demand for this compound in the packaging industry. dataintelo.com Other end-user industries include industrial manufacturing, textiles, and consumer goods. dataintelo.com
Sustainability Initiatives and Eco-friendly Chemical Solutions
A significant trend in the this compound market is the growing preference for sustainable and eco-friendly chemicals. google.com As industries worldwide become more conscious of their environmental impact, the demand for biodegradable and less toxic chemicals like this compound is expected to rise. dataintelo.comgoogle.com This trend presents a notable opportunity for manufacturers to innovate and develop new applications and formulations of this compound that align with sustainability goals. dataintelo.com Manufacturers are increasingly focusing on producing this compound from renewable resources, which helps reduce the environmental footprint of end products. google.com The European Union's focus on reducing carbon emissions and promoting the use of biodegradable and less toxic chemicals is also driving the market. dataintelo.com
Emerging Market Opportunities and Regional Analysis
The regional outlook for the this compound market indicates significant growth across various regions. dataintelo.com Asia Pacific is anticipated to lead the demand, driven by rapid industrialization and urbanization in countries such as China and India. dataintelo.com This region accounted for a substantial share of the global market in 2023 and is projected to maintain its dominance. dataintelo.com The booming automotive, construction, and electronics industries in Asia Pacific are major market drivers. dataintelo.com
North America is also expected to witness substantial growth in the this compound market, propelled by stringent environmental regulations and the increasing adoption of sustainable chemical solutions. dataintelo.com Europe is another significant market, characterized by strict environmental regulations and sustainability initiatives. dataintelo.com The focus on reducing carbon emissions and promoting biodegradable and less toxic chemicals in the European Union is driving the market in this region, with Germany, France, and the United Kingdom being major contributors. dataintelo.com Latin America and the Middle East & Africa are expected to show moderate growth, supported by expanding industrial and construction activities. dataintelo.com
Emerging opportunities in the market include the growing trend towards sustainable and eco-friendly chemical solutions. dataintelo.com Advancements in chemical manufacturing technologies can lead to more efficient production processes and higher-quality end products, creating additional market opportunities. dataintelo.com The expanding applications of this compound in various industries also present substantial opportunities for market growth. dataintelo.com Collaboration between chemical manufacturers and end-user industries to develop customized solutions can further enhance the adoption of this compound in various applications. dataintelo.com
Here is a summary of the market data:
| Attribute | Value | Year/Period | Source |
| Global Market Size | USD 1.2 billion | 2023 | dataintelo.com |
| Projected Market Size | USD 2.1 billion | 2032 | dataintelo.com |
| CAGR (2024-2032) | 6.5% | 2024-2032 | dataintelo.com |
| North America Share | 19.65% (MEA) | 2025 | cognitivemarketresearch.com |
| Europe Share | 17.90% (MEA) | 2025 | cognitivemarketresearch.com |
| Asia Pacific Dominance | Leading | 2023 & Forecast | dataintelo.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
Current synthesis of monomethyl adipate (B1204190) primarily involves the acid-catalyzed esterification of adipic acid with methanol (B129727). chemicalbook.com While established, this method can present challenges related to side reactions, purification, and catalyst recovery. google.com Future research directions include the development of more efficient and environmentally benign synthetic routes.
One promising avenue is the exploration of enzymatic catalysis for the selective monoesterification of adipic acid. chemicalbook.comresearchgate.netgoogle.com Enzymes, such as lipases, can offer high selectivity under mild reaction conditions, potentially reducing energy consumption and minimizing byproduct formation. chemicalbook.comresearchgate.netgoogle.com Research is needed to identify and engineer enzymes with enhanced activity and stability for this specific reaction. researchgate.netgoogle.com
Another area of interest is the utilization of biomass-derived feedstocks for monomethyl adipate synthesis. researchgate.net Exploring the conversion of renewable resources, such as lignin (B12514952) derivatives like 2-methoxycyclohexanone (B1203222), into this compound through green catalytic pathways represents a significant research direction aligned with sustainability goals. researchgate.netresearchgate.net
Exploration of New Catalytic Systems
The development of novel catalytic systems is central to improving the synthesis of this compound. Traditional acid catalysts, such as concentrated sulfuric acid, have drawbacks including corrosivity (B1173158) and difficulty in separation. chemicalbook.comgoogle.com
Future research should focus on heterogeneous catalysts that can be easily separated and reused, reducing waste and improving process economics. google.comrsc.org Solid acid catalysts, including modified metal oxides or zeolites, show potential for catalyzing the selective monoesterification of dicarboxylic acids. rsc.orgresearchgate.net Research is needed to design catalysts with tailored acidity and pore structures to enhance selectivity towards the monoester product and minimize the formation of the diester. rsc.org
Enzymatic catalysts, particularly immobilized lipases, offer a green alternative with high selectivity under mild conditions. chemicalbook.comresearchgate.netgoogle.com Further research is required to improve the activity, stability, and reusability of immobilized enzymes for industrial-scale production. researchgate.netgoogle.com
The exploration of metal-free catalytic systems, such as acidic ionic liquids, for the selective oxidation of biomass-derived precursors to this compound is also a promising research area. researchgate.netresearchgate.net Understanding the catalytic mechanisms at a molecular level through computational studies can guide the design of more efficient catalysts. researchgate.net
Advanced Material Design with Tailored Properties
This compound and its derivatives hold potential for the design of advanced materials with specific properties. It is already used as a plasticizer and in the production of polyester (B1180765) and polyurethane resins. nih.govmade-in-china.comdataintelo.com
Future research can explore the incorporation of this compound into novel polymer architectures to create materials with tailored mechanical, thermal, or degradation properties. For instance, its use in the synthesis of biodegradable polymers, such as poly(sorbitol adipate), is an active area of research, particularly for applications in drug delivery and biomedical fields. researchgate.netmdpi.com Research is needed to control the polymerization process to achieve desired molecular weights and functionalities. researchgate.netmdpi.com
Investigating the use of this compound as a building block for developing new types of adhesives, coatings, and sealants with enhanced performance characteristics, such as improved adhesion strength, durability, and environmental resistance, is another important direction. dataintelo.com
Furthermore, exploring the potential of this compound in the development of sustainable solvents and lubricants with favorable environmental profiles presents an opportunity for material innovation. dataintelo.comgoogle.com
Deeper Understanding of Biological Interactions and Mechanisms
While safety and adverse effect profiles are excluded from this article, understanding the fundamental biological interactions and mechanisms involving this compound is a relevant area for future research, particularly concerning its role as a metabolite and its interactions at a cellular level. nih.govebi.ac.uk
Research has indicated that this compound can be a metabolite and may be involved in certain biological pathways. nih.govebi.ac.ukhmdb.ca Further studies are needed to fully elucidate its metabolic fate and the enzymes involved in its biotransformation in various biological systems. ebi.ac.uk
Investigating the potential interactions of this compound with biological molecules, such as proteins or lipids, at a fundamental level could provide insights into its biological role and potential applications beyond its current uses. hmdb.ca Although some studies have explored the cytotoxicity of this compound and its metabolites in specific contexts, a comprehensive understanding of the underlying mechanisms of these interactions is still developing. ebi.ac.ukatamanchemicals.com
Comprehensive Environmental Impact Assessments
Given the increasing global focus on environmental sustainability, comprehensive environmental impact assessments of this compound are crucial for understanding its fate and potential effects in the environment. dataintelo.compmarketresearch.com
Future research should involve detailed studies on the biodegradation pathways of this compound in various environmental compartments, such as soil and water. atamanchemicals.comcleanchemlab.com While some evidence suggests biodegradability, a thorough understanding of the rates and products of degradation under different environmental conditions is needed. atamanchemicals.com
Investigating the potential for bioaccumulation and persistence of this compound and its transformation products in ecosystems is essential for evaluating its long-term environmental impact. cleanchemlab.comfishersci.ie
Research into the potential effects of this compound on various organisms, including aquatic and terrestrial species, at different concentrations is necessary for a complete environmental risk assessment. This includes both acute and chronic toxicity studies. ebi.ac.ukatamanchemicals.com
Q & A
Q. What are the standard synthetic protocols for monomethyl adipate, and how can reaction efficiency be optimized using spectroscopic characterization techniques?
this compound is typically synthesized via esterification of adipic acid with methanol under acid catalysis. Optimization involves monitoring reaction progress using gas chromatography (GC) to assess purity (e.g., >93.0% purity confirmed via GC in commercial batches ). Spectroscopic techniques like H-NMR are critical for structural validation; for example, the H-NMR spectrum of 4-oxo this compound in DO reveals distinct proton environments, such as methyl ester peaks at δ 3.6 ppm and carboxylate protons at δ 2.3–2.5 ppm . Reaction efficiency can be enhanced by adjusting molar ratios, catalyst loading, and reflux duration, with GC-MS or NMR used to confirm esterification completion.
Q. How is this compound characterized using spectroscopic methods such as NMR and GC, and what are the critical spectral markers to confirm its structural integrity?
Key NMR markers include the methyl ester singlet (–) at δ 3.6–3.7 ppm and methylene protons () adjacent to carbonyl groups at δ 2.2–2.4 ppm . GC analysis, as reported in reagent-grade this compound, confirms purity >93.0% with retention times calibrated against standards . Impurity profiling (e.g., residual adipic acid or methanol) requires tandem methods like GC-MS or HPLC with UV detection.
Q. What are the recommended laboratory handling and storage protocols for this compound to ensure safety and prevent degradation?
this compound should be stored at 2–8°C in airtight containers to prevent hydrolysis . Safety data sheets (SDS) advise using personal protective equipment (PPE) such as gloves and goggles, as the compound may cause skin/eye irritation . Spills should be neutralized with inert absorbents (e.g., vermiculite), and waste disposed via approved chemical channels .
Advanced Research Questions
Q. What are the key challenges in electrochemical synthesis of sebacic acid from this compound using parallel-plate reactors, and how can anode material selection and electrolyte composition address these limitations?
Conventional parallel-plate reactors face challenges such as platinum anode dissolution in liquid electrolytes and hydrogen evolution at the cathode, which reduce Faradaic efficiency . Substituting platinum with dimensionally stable anodes (e.g., mixed-metal oxides) and optimizing electrolyte composition (e.g., non-aqueous solvents with ionic liquids) can mitigate anode corrosion. Recent studies suggest using pulsed electrolysis to suppress hydrogen evolution and enhance decarboxylation yields .
Q. How do density functional theory (DFT) calculations and experimental design (e.g., response surface methodology) elucidate the decarboxylation mechanism of this compound on platinum electrodes?
DFT studies reveal strong electron-orbital hybridization between this compound and platinum surfaces, lowering the activation energy for decarboxylation . Experimental optimization via response surface methodology (RSM) identifies optimal parameters: current density (≥100 mA/cm), HO content (5–10 vol%), and neutralization of acidic byproducts to maximize dimethyl sebacate yields . This integrated approach bridges theoretical insights with scalable reactor designs.
Q. What methodological approaches resolve contradictions in safety assessment data between this compound and structurally similar adipate esters (e.g., dibutyl or diethylhexyl adipates) in non-cosmetic research contexts?
While dibutyl adipate initially lacked sufficient safety data for cosmetics, subsequent re-evaluations leveraged in vitro toxicity assays (e.g., Ames test) and metabolic studies to confirm low bioaccumulation . For this compound, extrapolating these methods requires comparative hydrolysis kinetics (e.g., rapid ester cleavage in vivo) and metabolite profiling to assess toxicity pathways . Discrepancies in carcinogenicity data for di(2-ethylhexyl) adipate (hepatotoxic in mice but not rats ) highlight the need for species-specific models.
Q. How does this compound function as an intermediate in the ammoniation pathway for adiponitrile production, and what catalytic systems enhance its conversion efficiency?
In the adipate ammoniation route, this compound reacts with ammonia under high-temperature catalysis (e.g., metal oxides) to form adiponitrile, a nylon precursor . Recent advances use zeolite-supported catalysts to improve selectivity and reduce byproducts like methylamine. Kinetic studies reveal that ester group lability in this compound facilitates nucleophilic attack by ammonia, enabling higher conversion rates compared to diesters .
Q. What experimental strategies mitigate hydrogen evolution side reactions during the electrochemical coupling of this compound, and how do these impact overall Faradaic efficiency?
Hydrogen evolution competes with decarboxylation at the cathode, reducing product yields. Strategies include:
- pH control : Neutral or slightly basic electrolytes suppress proton reduction .
- Catalyst modification : Palladium or nickel cathodes lower hydrogen overpotential .
- Flow reactors : Continuous removal of H gas prevents bubble formation and electrode fouling . Faradaic efficiencies >80% are achievable under optimized current densities (150–200 mA/cm) .
Q. In computational studies of this compound reactivity, how do solvent models and basis set selections influence the accuracy of predicted adsorption energies on catalytic surfaces?
Solvent models (e.g., implicit water via COSMO) and hybrid basis sets (e.g., B3LYP/6-311++G**) are critical for simulating adsorption on platinum. Studies show that explicit solvent molecules improve predictions of interfacial charge transfer, while van der Waals corrections account for non-covalent interactions between the ester and metal surface .
Q. How do variations in supporting electrolyte concentration and water content affect the decarboxylation kinetics of this compound in high-current-density electrolysis systems?
Electrolyte conductivity (e.g., 0.5 M NaSO) ensures uniform current distribution, while water content >5% enhances proton mobility but risks hydrolysis. Kinetic profiling shows pseudo-first-order decarboxylation rates ( ≈ 0.15 min) at 100 mA/cm, with optimal water content balancing ion transport and ester stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
